molecular formula C12H6F6O2 B11834106 2,7-Bis(trifluoromethoxy)naphthalene

2,7-Bis(trifluoromethoxy)naphthalene

Cat. No.: B11834106
M. Wt: 296.16 g/mol
InChI Key: MVTWWMDDQJRERU-UHFFFAOYSA-N
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Description

2,7-Bis(trifluoromethoxy)naphthalene is an organic compound characterized by the presence of two trifluoromethoxy groups attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction, where a suitable naphthalene derivative is reacted with a trifluoromethoxylating reagent under controlled conditions . The reaction often requires the use of polar aprotic solvents and a base to facilitate the substitution process.

Industrial Production Methods: Industrial production of 2,7-Bis(trifluoromethoxy)naphthalene may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,7-Bis(trifluoromethoxy)naphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted naphthalene derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism by which 2,7-Bis(trifluoromethoxy)naphthalene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy groups enhance the compound’s lipophilicity and stability, allowing it to effectively penetrate biological membranes and interact with target molecules. The pathways involved often include modulation of enzyme activity and alteration of receptor binding affinities .

Comparison with Similar Compounds

  • 2,7-Bis(fluoromethyl)naphthalene
  • 2,7-Bis(trifluoromethyl)naphthalene
  • 2,7-Bis(methoxy)naphthalene

Comparison: Compared to similar compounds, 2,7-Bis(trifluoromethoxy)naphthalene is unique due to the presence of trifluoromethoxy groups, which confer higher stability and lipophilicity. This makes it more suitable for applications requiring high thermal and chemical resistance .

Properties

Molecular Formula

C12H6F6O2

Molecular Weight

296.16 g/mol

IUPAC Name

2,7-bis(trifluoromethoxy)naphthalene

InChI

InChI=1S/C12H6F6O2/c13-11(14,15)19-9-3-1-7-2-4-10(6-8(7)5-9)20-12(16,17)18/h1-6H

InChI Key

MVTWWMDDQJRERU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)OC(F)(F)F)OC(F)(F)F

Origin of Product

United States

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